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For Research Use Only. Not for use in diagnostic procedures.

Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in

response to microenvironmental cues. This process, known as polarization, results in a

spectrum of activation states, classically defined as the pro-inflammatory M1 phenotype and

the anti-inflammatory M2 phenotype. Tumor-associated macrophages (TAMs) often exhibit an

M2-like phenotype, which promotes tumor growth, angiogenesis, and immunosuppression.

Consequently, reprogramming TAMs from an M2 to an M1 phenotype is a promising strategy in

cancer immunotherapy.

Adrixetinib (also known as Q702) is a potent and selective small molecule inhibitor of the Axl,

Mer, and Colony Stimulating Factor 1 Receptor (CSF1R) tyrosine kinases.[1][2] All three targets

are implicated in promoting an immunosuppressive tumor microenvironment.[3] Specifically,

CSF1R signaling is crucial for the differentiation, survival, and M2 polarization of macrophages.

[2][4] By inhibiting these key pathways, Adrixetinib is expected to modulate macrophage

polarization, primarily by suppressing the M2 phenotype and promoting a shift towards an anti-

tumor M1 phenotype.[3][5]

These application notes provide a detailed protocol for utilizing Adrixetinib TFA in in vitro

macrophage polarization assays to assess its impact on macrophage phenotype and function.
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Mechanism of Action: Signaling Pathway
Adrixetinib exerts its effects by simultaneously blocking three key receptor tyrosine kinases

involved in macrophage survival and polarization. The CSF1/CSF1R axis is a primary driver of

M2 macrophage differentiation and survival. Axl and Mer kinases also contribute to an

immunosuppressive, M2-like phenotype by inhibiting innate immune responses. By inhibiting

these receptors, Adrixetinib disrupts the downstream signaling cascades that lead to the

expression of M2-associated genes, thereby shifting the balance towards a pro-inflammatory

M1 state.
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Caption: Adrixetinib TFA inhibits CSF1R, Axl, and Mer signaling pathways.
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Expected Effects on Macrophage Polarization
Markers
Based on its mechanism of action as a CSF1R inhibitor, Adrixetinib is expected to skew

macrophages away from the M2 phenotype. Treatment with Adrixetinib during M2 polarization

is anticipated to decrease the expression of canonical M2 markers while potentially increasing

M1 markers. The following table summarizes representative quantitative data based on studies

of CSF1R inhibition.[6]

Marker Type Marker
Polarization
Condition

Expected
Effect of
Adrixetinib
TFA

Representative
Data (CSF1R
Inhibitor
PLX3397 vs.
M2 Control)[6]

M1 Surface

Marker
CD86 M2 (IL-4/IL-13) Increase

▲ Increased

Expression

M2 Surface

Marker
CD163 M2 (IL-4/IL-13) Decrease

▼ Decreased

Expression

M2 Surface

Marker
CD206 (MRC1) M2 (IL-4/IL-13) Decrease

▼ Decreased

Gene Expression

M1 Cytokine TNF-α M1 (LPS/IFN-γ)

No significant

direct effect

expected

-

M2 Cytokine IL-10 M2 (IL-4/IL-13) Decrease -

M1 Gene NOS2 (iNOS) M2 (IL-4/IL-13) Increase -

M2 Gene ARG1 M2 (IL-4/IL-13) Decrease -

M2 Gene TGFB M2 (IL-4/IL-13) Decrease
▼ Decreased

Gene Expression
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Experimental Protocol: In Vitro Macrophage
Polarization Assay
This protocol describes the differentiation of human THP-1 monocytes into M0 macrophages,

followed by polarization into M1 or M2 phenotypes in the presence or absence of Adrixetinib
TFA.

Experimental Workflow
Caption: Workflow for assessing Adrixetinib TFA in macrophage polarization.

Materials and Reagents
Cells: THP-1 human monocytic cell line (ATCC® TIB-202™)

Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

Differentiation: Phorbol 12-myristate 13-acetate (PMA)

Polarization (M1): Lipopolysaccharide (LPS), Human IFN-γ

Polarization (M2): Human IL-4, Human IL-13

Compound: Adrixetinib TFA (prepare stock in DMSO)

Analysis:

RNA extraction kit and qRT-PCR reagents

Flow cytometry antibodies (e.g., anti-CD86, anti-CD163) and buffers

ELISA kits (e.g., for human TNF-α, IL-10)

Phosphate-Buffered Saline (PBS)

Cell scrapers

Procedure
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THP-1 Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640

supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed THP-1 cells into 6-well

plates at a density of 5 x 10⁵ cells/mL. c. Add PMA to a final concentration of 100 ng/mL to

induce differentiation into M0 macrophages. d. Incubate for 48 hours at 37°C and 5% CO₂.

Adherent, differentiated macrophages (M0) will be visible. e. Gently aspirate the media and

wash the adherent cells twice with warm PBS to remove non-adherent cells and residual

PMA. f. Add fresh, complete RPMI-1640 and rest the M0 macrophages for 24 hours.

Macrophage Polarization and Adrixetinib TFA Treatment: a. Prepare polarization media for

each condition. For Adrixetinib-treated wells, first spike the media with the desired final

concentration of Adrixetinib TFA (e.g., 1-100 nM). Include a vehicle control (DMSO) for the

M2 condition.

M0 Control: Complete RPMI-1640

M1 Polarization: Complete RPMI-1640 + LPS (100 ng/mL) + IFN-γ (20 ng/mL)

M2 Polarization: Complete RPMI-1640 + IL-4 (20 ng/mL) + IL-13 (20 ng/mL)

M2 + Adrixetinib: M2 Polarization media + Adrixetinib TFA b. Aspirate the media from the

rested M0 macrophages and add 2 mL of the appropriate polarization media to each well.

c. Incubate for 24-48 hours. The incubation time can be optimized for gene (24h) or

protein (48h) analysis.

Sample Collection and Analysis: a. Supernatant for ELISA: Carefully collect the culture

supernatant from each well, centrifuge to remove cell debris, and store at -80°C until

analysis. Use commercial ELISA kits to quantify cytokine secretion (e.g., TNF-α, IL-10)

according to the manufacturer's instructions. b. Cells for qRT-PCR: Wash the adherent cells

with PBS. Lyse the cells directly in the well using the lysis buffer from an RNA extraction kit.

Purify the RNA, synthesize cDNA, and perform qRT-PCR using primers for M1 (e.g., NOS2,

TNF) and M2 (e.g., ARG1, MRC1/CD206) marker genes. c. Cells for Flow Cytometry: Wash

the cells with PBS. Gently detach the cells using a cell scraper in cold PBS. Stain the cells

with fluorescently-conjugated antibodies against surface markers (e.g., CD86 for M1, CD163

for M2). Analyze the stained cells using a flow cytometer.
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Adrixetinib TFA is a powerful research tool for investigating the role of Axl, Mer, and CSF1R

signaling in macrophage biology. The provided protocol offers a robust framework for

characterizing the effects of Adrixetinib TFA on macrophage polarization. The expected

outcome is a significant inhibition of the M2 phenotype, providing a rationale for its therapeutic

potential in reprogramming the tumor microenvironment. Researchers should optimize

concentrations and time points for their specific experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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